7-cloro-4-metil-2,3-dihidro-1H-indol-2,3-diona

Descripción general

Descripción

“7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has been considered for many organic and pharmaceutical chemists . The synthesis of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” has been carried out from 2,3-dihydroindole .Molecular Structure Analysis

The molecular structure of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” include a molecular weight of 195.6 .Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

Los derivados del indol, incluyendo 7-cloro-4-metil-2,3-dihidro-1H-indol-2,3-diona, han sido ampliamente estudiados por su potencial en el tratamiento de varios tipos de cáncer. Estos compuestos pueden interferir con la proliferación de células cancerosas y pueden inducir la apoptosis. Su papel en la biología celular y el tratamiento de las células cancerosas es de gran interés .

Terapia de Infección Microbiana

Las propiedades antimicrobianas de los derivados del indol los hacen valiosos en el desarrollo de nuevas terapias para infecciones bacterianas y virales. Las investigaciones han demostrado que estos compuestos pueden ser efectivos contra una variedad de microbios, contribuyendo al avance de los tratamientos para enfermedades infecciosas .

Trastornos Neurodegenerativos

Los indoles son conocidos por poseer propiedades neuroprotectoras, que pueden ser beneficiosas en el tratamiento de trastornos neurodegenerativos como la enfermedad de Alzheimer. La capacidad de estos compuestos para modular las vías neurológicas ofrece una vía prometedora para aplicaciones terapéuticas .

Enfermedades Cardiovasculares

Algunos derivados del indol han sido identificados como tratamientos potenciales para enfermedades cardiovasculares. Pueden ejercer efectos sobre la regulación de la presión arterial y la gestión del ritmo cardíaco, lo que podría aprovecharse para desarrollar nuevos medicamentos para afecciones relacionadas con el corazón .

Síntesis de Moléculas Complejas

This compound sirve como un bloque de construcción en la síntesis de moléculas orgánicas complejas. Su reactividad permite la creación de estructuras diversas, que pueden utilizarse en diversas aplicaciones químicas, incluido el desarrollo de fármacos y la ciencia de los materiales .

Inhibición Enzimática

Los derivados del indol han sido evaluados por su capacidad para inhibir ciertas enzimas, como la reductasa de aldosa, que participa en el desarrollo de complicaciones diabéticas. Al modular la actividad enzimática, estos compuestos podrían conducir a nuevos tratamientos para la diabetes y sus afecciones asociadas .

Safety and Hazards

The safety information for “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary targets of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione are COX-1 and COX-2 enzymes, as well as β-catenin . These targets play a crucial role in inflammation and cell proliferation processes.

Mode of Action

7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione interacts with its targets by inhibiting the activity of COX-1 and COX-2 enzymes, and β-catenin . This interaction results in the reduction of inflammation and cell proliferation.

Biochemical Pathways

The compound 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione affects the cyclooxygenase pathway, which is involved in the production of prostaglandins, compounds that play a key role in inflammation. By inhibiting COX-1 and COX-2, the production of these prostaglandins is reduced . Additionally, by inhibiting β-catenin, the compound affects the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

Like other indole derivatives, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione’s action include reduced inflammation due to decreased prostaglandin production, and potentially reduced cell proliferation due to its effect on the Wnt signaling pathway .

Análisis Bioquímico

Biochemical Properties

7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific biological context.

Cellular Effects

The effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and cancer . Additionally, they can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, these compounds can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under laboratory conditions, but their activity can decrease over time due to degradation . Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged inhibition of viral replication or sustained anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antiviral or anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity or organ damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and duration of action. For example, the metabolism of indole derivatives can result in the formation of active metabolites that contribute to their biological effects.

Transport and Distribution

The transport and distribution of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its biological effects. For instance, indole derivatives that accumulate in viral-infected cells can exhibit enhanced antiviral activity.

Subcellular Localization

The subcellular localization of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within specific subcellular regions can influence its interactions with biomolecules and its overall biological activity. For example, indole derivatives that localize to the nucleus can modulate gene expression by interacting with nuclear receptors or transcription factors.

Propiedades

IUPAC Name |

7-chloro-4-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUWWCOQJNSGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

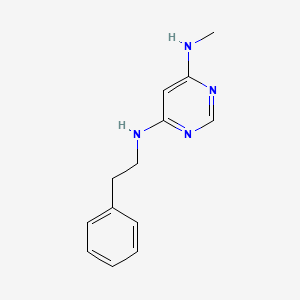

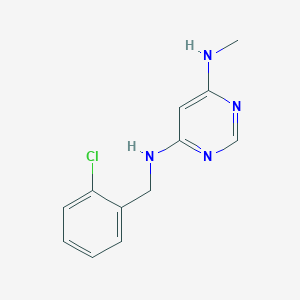

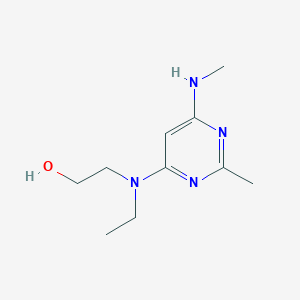

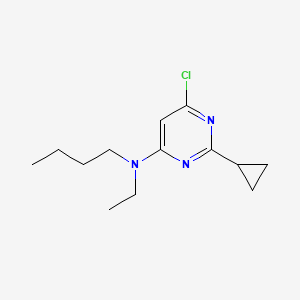

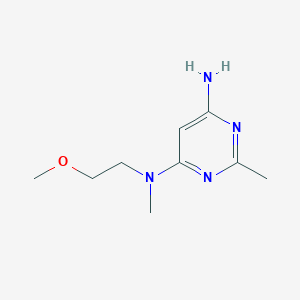

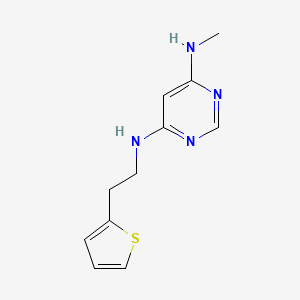

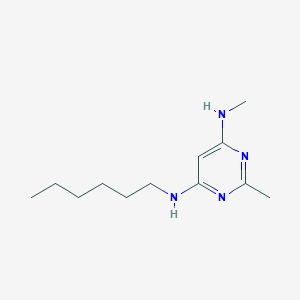

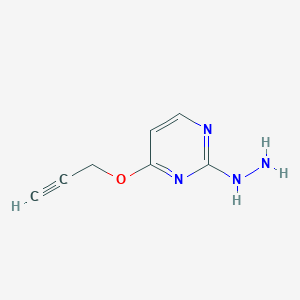

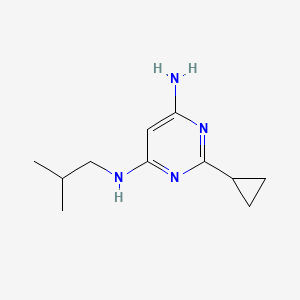

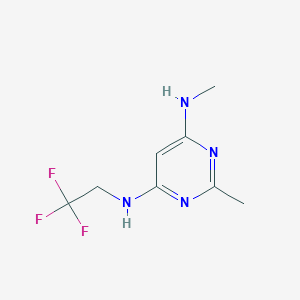

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.